1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide
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Overview
Description
“1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C12H18N4O and a molecular weight of 234.3 . It is used in proteomics research applications .
Molecular Structure Analysis
The molecular structure of this compound allows it to attain a range of conformations, which results in the recovery of productive contacts to the P-loop of PKA .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
The compound’s structural features, particularly the piperidine ring, are commonly found in pharmacologically active molecules. This suggests its potential use in the synthesis of therapeutic agents. The dimethylpyrimidinyl moiety could interact with various biological targets, indicating a broad spectrum of possible medicinal applications .
Agriculture: Development of Agrochemicals
In agriculture, the compound could be explored for the development of novel agrochemicals. Its structural analogy to known pesticides and herbicides suggests it may serve as a lead compound for the synthesis of new products aimed at crop protection .
Material Science: Organic Synthesis Intermediate
This compound could act as an intermediate in the synthesis of complex organic molecules used in material science. Its reactive sites make it a candidate for further functionalization, which is essential in creating polymers or other advanced materials .
Environmental Science: Analytical Standard for Pollutant Detection
Given its unique structure, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide could be used as an analytical standard or reference compound in environmental studies, particularly in the detection and quantification of pollutants related to nitrogen-containing compounds .
Biochemistry: Enzyme Inhibition Studies
The compound’s structure suggests it could be a potential inhibitor for enzymes that interact with similar substrates. This application would be valuable in biochemical research to understand enzyme mechanisms and design inhibitors for therapeutic purposes .
Pharmacology: Pharmacokinetic Modulation
In pharmacology, the compound could be investigated for its ability to modulate pharmacokinetic properties of drugs. Its incorporation into drug molecules might affect their absorption, distribution, metabolism, and excretion, thereby enhancing their efficacy .
Mechanism of Action
While the exact mechanism of action for this compound is not specified, it is noted that a compound with a similar structure demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties. After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Safety and Hazards
properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-8-7-9(2)15-12(14-8)16-5-3-10(4-6-16)11(13)17/h7,10H,3-6H2,1-2H3,(H2,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELPGXYIOBXPST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388172 |
Source
|
Record name | 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide | |
CAS RN |
792940-20-6 |
Source
|
Record name | 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.